Product packaging for Azuleno[4,5-B]oxirene(Cat. No.:CAS No. 277-22-5)

Azuleno[4,5-B]oxirene

Cat. No.: B14747199
CAS No.: 277-22-5
M. Wt: 142.15 g/mol
InChI Key: JAWXZPSQUPJXIA-UHFFFAOYSA-N
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Description

Azuleno[4,5-b]oxirene is a polycyclic organic compound with the molecular formula C 10 H 6 O and an average mass of 142.157 g/mol . Its structure features an oxirene ring—a highly strained, unsaturated three-membered epoxide—fused to the azuleno framework, making it a compelling subject for synthetic and theoretical chemistry research . The azulene unit is a non-benzenoid aromatic isomer of naphthalene, distinguished by a dipole moment and unique optical properties arising from its 5-7 fused ring system . The incorporation of an oxirene ring introduces significant synthetic challenge and potential reactivity, as epoxides are known to serve as key intermediates in ring-opening reactions and the construction of complex molecular architectures . Research Applications: This compound is provided as a building block for advanced chemical synthesis. Researchers may explore its use in developing novel azulene-embedded polycyclic systems, which are of interest in materials science for their optoelectronic properties . The strained oxirene moiety also makes it a potential candidate for studying novel ring-opening and cycloaddition reactions. Specific applications and mechanism of action in biological systems are not currently established and represent an area for future investigation. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6O B14747199 Azuleno[4,5-B]oxirene CAS No. 277-22-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

277-22-5

Molecular Formula

C10H6O

Molecular Weight

142.15 g/mol

IUPAC Name

azuleno[4,5-b]oxirene

InChI

InChI=1S/C10H6O/c1-3-7-4-2-6-9-10(11-9)8(7)5-1/h1-6H

InChI Key

JAWXZPSQUPJXIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC=CC3=C(C2=C1)O3

Origin of Product

United States

Nomenclature and Definitive Structural Characterization of Azuleno 4,5 B Oxirene

Systematic IUPAC Naming Conventions for Azuleno[4,5-B]oxirene and its Derivatives

The systematic naming of fused ring systems follows the principles established by the International Union of Pure and Applied Chemistry (IUPAC). In the case of this compound, the nomenclature is derived by considering the fusion of an oxirene (B85696) ring to an azulene (B44059) framework.

According to IUPAC rules for fused heterocyclic systems, the name is constructed by taking the name of the parent hydrocarbon, in this case, azulene, and prefixing it with the name of the fused heterocyclic component, which is oxirene. The "o" from "oxireno" is elided before the vowel of "azulene". The lettering "[4,5-b]" indicates the side of the azulene molecule where the fusion occurs. The numbers '4' and '5' denote the positions on the azulene ring, and 'b' designates the face of the oxirene ring involved in the fusion. Therefore, the systematic IUPAC name for this compound is This compound .

Derivatives of this parent compound would be named by indicating the substituents and their positions on this core structure. For instance, a well-documented derivative is Isoaromadendrene epoxide, which can be systematically named as 1,3b,6,6-Tetramethyldecahydro-1H-cyclopropa acs.orgnih.govThis compound. nih.govbitoapps.in

Detailed Analysis of the Fused Azulene and Oxirene Moieties

The azulene moiety is a non-benzenoid aromatic hydrocarbon composed of a fused five-membered and seven-membered ring. This arrangement results in a planar structure with a significant dipole moment, arising from an electronic distribution where the five-membered ring is electron-rich and the seven-membered ring is electron-poor. This electronic characteristic influences the reactivity and spectroscopic properties of azulene and its derivatives.

The oxirene moiety is a three-membered heterocyclic ring containing an oxygen atom and a carbon-carbon double bond. It is a highly strained and antiaromatic system, making it extremely reactive and generally unstable. The presence of the oxirene ring fused to the azulene core introduces significant ring strain and is expected to dramatically influence the chemical reactivity of the combined molecule. The fusion of the inherently unstable oxirene ring to the aromatic azulene system likely leads to a molecule with unique electronic and chemical properties, distinct from either of its constituent parts.

Stereochemical Configuration and Isomerism in this compound Systems

The fusion of the oxirene ring to the azulene skeleton can result in different stereochemical configurations. The relative orientation of the oxirene ring with respect to the plane of the azulene ring can lead to the formation of stereoisomers.

For the fully unsaturated parent compound, the planarity of the azulene system and the rigid nature of the oxirene ring limit the number of possible stereoisomers. However, in hydrogenated derivatives, the introduction of sp3-hybridized carbon atoms creates chiral centers, leading to a variety of stereoisomeric forms.

For example, in the saturated derivative, decahydrothis compound, the stereochemistry at the bridgehead carbons and the carbons of the oxirene ring becomes critical. The fusion of the rings can be either cis or trans, leading to different spatial arrangements of the atoms and, consequently, different isomers with distinct physical and chemical properties.

Chirality and Diastereomeric Considerations in this compound Derivatives

The introduction of substituents on the this compound core can generate chiral centers, leading to the existence of enantiomers and diastereomers. A chiral center is a carbon atom attached to four different groups.

In derivatives such as Isoaromadendrene epoxide (1,3b,6,6-Tetramethyldecahydro-1H-cyclopropa acs.orgnih.govThis compound), multiple chiral centers are present. nih.gov The specific three-dimensional arrangement of the substituents around these chiral centers defines the absolute configuration of the molecule, which can be designated using the Cahn-Ingold-Prelog (R/S) priority rules.

The presence of multiple chiral centers gives rise to the possibility of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. For instance, a synthetic study towards the natural product (+)-Repin involved the creation of a complex spiro derivative of an octahydro-azuleno[4,5-b]oxirene, highlighting the controlled synthesis of specific stereoisomers. liverpool.ac.uk The stereochemistry of these derivatives is crucial as it often dictates their biological activity and chemical reactivity.

The following table lists some known derivatives of the this compound system found in scientific literature and databases.

Compound NameSystematic NameSource/Context
Isoaromadendrene epoxide1,3b,6,6-Tetramethyldecahydro-1H-cyclopropa acs.orgnih.govThis compoundNatural product found in Artemisia annua and Cyperus rotundus. nih.govbitoapps.in
Unnamed Derivative(triethylsilyloxy)octahydro-1aH-spiro[this compound-7,4'- nih.govliverpool.ac.ukdioxolan]-2-olSynthetic intermediate towards (+)-Repin. liverpool.ac.uk
This compoundThis compoundDetected in GC-MS analysis of Eucalyptus tereticornis leaf extract. botanyjournals.com

Reaction Pathways and Mechanistic Insights of Azuleno 4,5 B Oxirene

Oxirene (B85696) Ring-Opening Reactions in Azuleno[4,5-B]oxirene

The significant ring strain of the oxirene fused to the azulene (B44059) system makes it a prime site for reactions that lead to the release of this strain. These reactions are anticipated to be analogous to those of other arene oxides, which are well-documented intermediates in the metabolism of aromatic compounds. numberanalytics.comnumberanalytics.com The reactivity of the oxirene ring is influenced by factors such as the nature of the attacking species, the reaction conditions, and the electronic effects imposed by the azulene core. numberanalytics.com

The oxirene ring in this compound is susceptible to attack by a variety of nucleophiles, leading to the opening of the three-membered ring. numberanalytics.comyoutube.com This process is driven by the relief of ring strain and the electrophilic nature of the carbon atoms in the oxirene ring, which are bonded to a highly electronegative oxygen atom. youtube.com

The general mechanism involves the approach of a nucleophile to one of the carbon atoms of the oxirene ring. numberanalytics.com This attack can proceed via an SN2-type mechanism, resulting in the formation of a tetrahedral intermediate which subsequently collapses to the ring-opened product. youtube.comyoutube.com The regioselectivity of the nucleophilic attack is expected to be influenced by the electronic distribution within the azulene system and any steric hindrance.

A variety of nucleophiles can be employed in these ring-opening reactions, each potentially leading to different functionalized azulene derivatives. numberanalytics.com

Table 1: Potential Nucleophiles and Expected Products in the Ring-Opening of this compound

Nucleophile Expected Product Type
Hydroxide (OH⁻) Dihydroxyazulene
Alkoxides (RO⁻) Alkoxyhydroxyazulene
Amines (RNH₂) Aminohydroxyazulene
Thiols (RSH) Thiohydroxyazulene

The stereochemical outcome of these reactions is significant, with the nucleophile typically adding in an anti-fashion relative to the oxygen atom of the oxirene ring. youtube.com

The ring-opening of the oxirene moiety can be facilitated by electrophilic activation, typically through the use of Brønsted or Lewis acids. rsc.orgrsc.org Protonation of the oxirene oxygen atom by an acid enhances the electrophilicity of the ring's carbon atoms, making them more susceptible to attack by even weak nucleophiles. rsc.org

This acid-catalyzed ring-opening can proceed through a mechanism that involves the formation of a cationic intermediate. The stability of this intermediate would be influenced by the electron-donating or -withdrawing nature of the azulene ring system. The subsequent attack by a nucleophile would lead to the formation of the ring-opened product.

While less common than nucleophilic or electrophilic pathways, radical-mediated transformations of arene oxides are known. acs.org In the context of this compound, it is conceivable that radical species could initiate ring-opening. The generation of a radical at a position adjacent to the oxirene ring could induce homolytic cleavage of a C-O or C-C bond within the strained ring.

The specific mechanisms for such radical reactions with this compound are not well-documented and would likely involve complex pathways, potentially leading to a mixture of products. The study of radical reactions of arenediazonium ions provides a general basis for understanding how aryl radicals might interact with such a system. acs.org

Rearrangement Reactions of the this compound Skeleton

Arene oxides are known to undergo rearrangement reactions to form more stable phenolic compounds, a process famously known as the NIH shift. numberanalytics.comechemi.comacs.org It is highly probable that this compound would undergo similar skeletal rearrangements, driven by the aromatization of the newly formed ring and the relief of the oxirene ring strain.

These rearrangements can be initiated by acid catalysis and involve the migration of a substituent from one carbon of the oxirene ring to the adjacent carbon. echemi.comnih.gov The nature of the migrating group and the stability of the resulting carbocationic intermediate are key factors in determining the reaction pathway. For this compound, this could lead to the formation of various hydroxylated azulene isomers. The specific products would depend on the initial position of the oxirene fusion and the reaction conditions. nih.gov

Reactivity at the Azulene Core within the Fused System

The azulene core of the molecule is expected to retain its characteristic reactivity, particularly towards electrophilic substitution, although this will be modulated by the presence of the fused oxirene ring. nih.govdntb.gov.ua

Azulene itself typically undergoes electrophilic aromatic substitution preferentially at the 1- and 3-positions of the five-membered ring, which have the highest electron density. nih.govmdpi.com The presence of the fused oxirene ring, which is generally considered an electron-withdrawing group due to the electronegativity of the oxygen and ring strain, would be expected to deactivate the azulene core towards electrophilic attack. researchgate.net

Table 2: Predicted Influence of the Fused Oxirene Ring on Electrophilic Aromatic Substitution of the Azulene Core

Position on Azulene Core Inherent Reactivity Expected Influence of Fused Oxirene Ring Predicted Outcome for this compound
1 and 3 High Deactivation Slower reaction rate, potential shift in regioselectivity
2 Low Deactivation Remains a less favored site for electrophilic attack
4, 6, 8 (seven-membered ring) Low Deactivation Unlikely sites for electrophilic attack

Nucleophilic Additions and Substitutions on the Azulene Ring

The azulene skeleton is known to undergo nucleophilic attack, primarily on the seven-membered ring at the C4, C6, and C8 positions, and occasionally at the C2 position of the five-membered ring. nih.gov The fusion of the electron-withdrawing oxirene ring at the 4,5-position is expected to further activate the seven-membered ring towards nucleophilic attack, particularly at the positions electronically coupled to the epoxide.

The general mechanism for nucleophilic addition to an azulene system involves the direct attack of a nucleophile on one of the electrophilic carbons of the seven-membered ring, leading to the formation of an anionic intermediate. This intermediate can then be protonated or undergo other subsequent reactions. In the case of this compound, the high ring strain of the oxirene moiety makes it a prime target for nucleophilic attack itself, potentially competing with or leading to tandem reactions involving the azulene ring.

A notable pathway for nucleophilic modification of azulenes is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This reaction allows for the formal substitution of a hydrogen atom with a nucleophile. It has been shown that azulene reacts with carbanions bearing a leaving group to yield products of VNS at the C4 and C6 positions. sciforum.net Given the electronic influence of the fused oxirene, it is plausible that this compound would be a highly reactive substrate in VNS reactions, potentially showing altered regioselectivity compared to the parent azulene.

Furthermore, studies on substituted 2-methoxytropones, which serve as precursors for azulenes, have demonstrated that steric and electronic factors can guide nucleophilic attack to specific positions on the seven-membered ring, leading to regioselective synthesis of 5-substituted azulenes. nih.govacs.org This suggests that the stereoelectronic environment created by the oxirene ring in this compound will play a critical role in directing incoming nucleophiles.

A hypothetical reaction illustrating a nucleophilic substitution on the azulene ring of a chloro-substituted this compound derivative is presented below. The reaction is analogous to the known nucleophilic substitutions on 2-chloroazulene (B13735303) derivatives.

Hypothetical Reaction: Nucleophilic Substitution on a Chloro-Azuleno[4,5-B]oxirene Derivative

Reactant Nucleophile Product Proposed Conditions
2-Chloro-azuleno[4,5-b]oxirene Sodium methoxide 2-Methoxy-azuleno[4,5-b]oxirene Methanol (B129727), reflux
6-Chloro-azuleno[4,5-b]oxirene Pyrrolidine 6-(Pyrrolidin-1-yl)-azuleno[4,5-b]oxirene Dioxane, 100 °C
2-Chloro-azuleno[4,5-b]oxirene Phenyl lithium 2-Phenyl-azuleno[4,5-b]oxirene THF, -78 °C to rt

This table presents hypothetical reactions based on known reactivity of azulene derivatives. The actual feasibility and conditions would require experimental verification.

Derivatization and Selective Functionalization Strategies for this compound

The derivatization of this compound can be approached by targeting either the azulene core or the reactive oxirene ring. Selective functionalization would depend on the choice of reagents and reaction conditions, allowing for the synthesis of a diverse range of novel azulene derivatives.

Functionalization of the Azulene Ring:

Building upon established methods for azulene derivatization, several strategies can be envisioned for this compound. One powerful technique is the Negishi cross-coupling reaction, which has been successfully applied to 1- and 1,3-dihaloazulenes to introduce various substituents. thieme-connect.com A similar approach could be employed for halo-substituted this compound derivatives, enabling the introduction of alkyl, aryl, and other functional groups.

The electrophilic substitution reactions typical of azulenes, which occur at the 1- and 3-positions, would likely be influenced by the fused oxirene ring. The electron-withdrawing nature of the epoxide might slightly deactivate the five-membered ring towards electrophilic attack, but these positions should still be the most reactive sites for electrophiles.

Functionalization via Oxirene Ring-Opening:

The high ring strain of the oxirene ring makes it highly susceptible to ring-opening reactions. quimicaorganica.orgwikipedia.org This reactivity provides a versatile handle for the derivatization of this compound.

Acid-Catalyzed Ring Opening: In the presence of an acid, the oxirene oxygen would be protonated, making the ring even more susceptible to nucleophilic attack. The regioselectivity of the attack would depend on the electronic stabilization of the resulting carbocation-like transition state. youtube.comchemistrysteps.com Attack at the carbon that can better stabilize a positive charge (likely the one with greater substitution or electronic delocalization into the azulene system) would be favored.

Nucleophilic Ring Opening: A wide range of nucleophiles can open the epoxide ring via an SN2 mechanism. wikipedia.orgchemistrysteps.com Under neutral or basic conditions, the nucleophile would typically attack the least sterically hindered carbon of the oxirene ring. This would lead to the formation of a 4-substituted-5-hydroxy- or 5-substituted-4-hydroxy-dihydroazulene derivative.

The table below outlines some potential derivatization strategies for this compound, highlighting the expected products from reactions targeting either the azulene ring or the oxirene moiety.

Potential Derivatization Strategies for this compound

Reaction Type Reagent Target Site Expected Product Class
Negishi Coupling Aryl-ZnCl, Pd catalyst C1-halo position 1-Aryl-azuleno[4,5-b]oxirene
Vilsmeier-Haack POCl₃, DMF C1/C3 position 1-Formyl-azuleno[4,5-b]oxirene
Acid-Catalyzed Ring Opening H₂O, H⁺ Oxirene ring 4,5-Dihydroxy-dihydroazulene derivative
Nucleophilic Ring Opening LiAlH₄ Oxirene ring 4- or 5-Hydroxy-dihydroazulene derivative
Nucleophilic Ring Opening Grignard Reagent (RMgBr) Oxirene ring 4-Hydroxy-5-alkyl-dihydroazulene derivative

This table is illustrative of potential synthetic pathways and the expected classes of products. The regioselectivity and stereoselectivity of these reactions would need to be determined experimentally.

The interplay between the reactivity of the azulene nucleus and the strained oxirene ring in this compound opens up a rich field for synthetic exploration. Selective functionalization of either moiety, or tandem reactions involving both, could lead to the creation of novel polycyclic aromatic compounds with unique electronic and steric properties.

Theoretical and Computational Studies on Azuleno 4,5 B Oxirene

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and bonding characteristics of novel molecules like Azuleno[4,5-B]oxirene. While specific computational studies on this compound are not extensively documented in publicly available literature, we can infer its properties based on theoretical studies of related azulene (B44059) derivatives. researchgate.net

Calculations for this compound would typically involve geometry optimization to find the most stable molecular structure. Subsequent analysis of the optimized geometry would provide key insights into bond lengths, bond angles, and dihedral angles. For the azulene core, a notable feature is the variation in carbon-carbon bond lengths, which deviates from the uniform bond lengths seen in benzene (B151609) and is indicative of its unique electronic nature. The fusion of the highly strained oxirene (B85696) ring is expected to further influence the geometry of the azulene framework, particularly at the 4- and 5-positions.

Analysis of the molecular orbitals (MOs), especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy and distribution of these frontier orbitals dictate the molecule's reactivity and electronic properties. In azulene derivatives, the HOMO and LUMO are typically localized on the azulene core, and their energy gap is a key factor in the molecule's color and electronic transitions. researchgate.net The introduction of the oxirene ring, with its electronegative oxygen atom, would likely lower the energy of the sigma orbitals and could also influence the energies of the pi orbitals of the azulene system.

Natural Bond Orbital (NBO) analysis would be employed to understand the charge distribution and bonding interactions in detail. This would reveal the nature of the carbon-oxygen and carbon-carbon bonds within the oxirene ring and how charge is distributed across the fused system. Given the polar nature of the azulene nucleus, with its electron-rich five-membered ring and electron-deficient seven-membered ring, the fusion of an oxirene ring is anticipated to further enhance this charge polarization.

A hypothetical table of calculated electronic properties for this compound, based on typical values for related compounds, is presented below.

PropertyCalculated ValueMethod
HOMO Energy-5.8 eVDFT/B3LYP/6-31G
LUMO Energy-1.9 eVDFT/B3LYP/6-31G
HOMO-LUMO Gap3.9 eVDFT/B3LYP/6-31G
Dipole Moment3.5 DDFT/B3LYP/6-31G

Aromaticity and Anti-Aromaticity Considerations in Fused Azulene-Oxirene Systems

The concept of aromaticity is fundamental to understanding the stability and reactivity of cyclic conjugated systems. Azulene, an isomer of naphthalene, is a well-known non-benzenoid aromatic hydrocarbon with 10 π-electrons, adhering to Hückel's rule (4n+2 π electrons, where n=2). libretexts.orgyoutube.com Its aromaticity, however, is less pronounced than that of naphthalene, which is reflected in its higher reactivity. The aromatic character of azulene arises from a significant contribution of a dipolar resonance structure, where a cyclopentadienyl (B1206354) anion is fused to a tropylium (B1234903) cation. youtube.com

The fusion of an oxirene ring to the azulene system at the 4,5-bond introduces a fascinating perturbation to its aromaticity. Oxirene itself is a highly strained, three-membered heterocyclic compound that is considered to be anti-aromatic due to its cyclic array of 4 π-electrons (if considered as a planar system). This inherent anti-aromaticity and ring strain make oxirenes highly reactive and difficult to isolate.

In the fused this compound system, there is a conflict between the aromatic character of the azulene core and the anti-aromatic nature of the oxirene ring. Computational methods can quantify the aromaticity of the individual rings using various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

NICS calculations, which measure the magnetic shielding at the center of a ring, are a powerful tool for assessing aromaticity. A negative NICS value indicates aromaticity, while a positive value suggests anti-aromaticity. For this compound, NICS calculations would likely show a retention of aromatic character in the five- and seven-membered rings of the azulene moiety, although the magnitudes might be altered compared to the parent azulene. The oxirene ring is expected to exhibit a positive NICS value, confirming its anti-aromatic character.

HOMA calculations, which are based on the degree of bond length equalization, would provide another perspective. The azulene core would be expected to have HOMA values indicative of aromaticity, while the oxirene ring would have a value close to zero or negative, reflecting its lack of aromatic stabilization.

A hypothetical table of calculated aromaticity indices for this compound is shown below.

RingNICS(0) (ppm)NICS(1) (ppm)HOMA
Five-membered-8.5-10.20.75
Seven-membered-6.1-7.80.68
Oxirene+15.2+12.5-0.85

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for investigating the reaction mechanisms of complex organic molecules. researchgate.netresearchgate.net For a highly reactive species like this compound, computational studies can provide detailed insights into its potential transformations, including reaction pathways, transition state structures, and activation energies.

One of the primary reactions of interest would be the ring-opening of the strained oxirene moiety. This can occur either thermally or photochemically and can proceed through different pathways, leading to various isomeric products. Computational methods, such as DFT, can be used to map out the potential energy surface for these reactions. By locating the transition state structures connecting the reactant to the products, the activation barriers for different pathways can be calculated. arxiv.orgarxiv.org

For example, the ring-opening could proceed via cleavage of one of the carbon-oxygen bonds or the carbon-carbon bond of the oxirene ring. Each of these pathways would have a distinct transition state and activation energy. The calculated activation energies would allow for predictions of the most favorable reaction pathway and the conditions required for the reaction to occur.

Another important area of investigation would be the cycloaddition reactions of this compound. The electron-rich azulene core can participate in cycloaddition reactions, and the presence of the fused oxirene ring could modulate this reactivity. Computational modeling can be used to study the mechanism of cycloaddition reactions with various dienophiles or dipolarophiles, predicting the regioselectivity and stereoselectivity of the products.

A hypothetical table summarizing the calculated activation energies for the ring-opening of this compound is presented below.

Reaction PathwayTransition StateActivation Energy (kcal/mol)
C-O Bond Cleavage (Path A)TS_CO_A15.2
C-O Bond Cleavage (Path B)TS_CO_B18.5
C-C Bond CleavageTS_CC25.8

Conformational Analysis and Energetic Profiles of this compound

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule, which in turn influences its physical and biological properties. nih.gov While the fused ring system of this compound is largely rigid, some degree of flexibility may exist, particularly if substituents are present on the azulene core.

Computational methods can be used to perform a systematic or stochastic conformational search to identify the low-energy conformers of this compound and its derivatives. researchgate.net For each identified conformer, a geometry optimization and frequency calculation would be performed to confirm that it is a true minimum on the potential energy surface and to obtain its relative energy.

The energetic profile, or potential energy surface, can be generated by systematically varying specific dihedral angles and calculating the energy at each point. This provides a detailed map of the conformational landscape, revealing the energy barriers between different conformers. For the parent this compound, the conformational space is limited. However, for substituted derivatives, for instance, with alkyl or aryl groups, the orientation of these substituents can lead to different stable conformers with distinct energetic profiles.

The results of a conformational analysis would typically be presented as a table of relative energies of the stable conformers.

A hypothetical table showing the relative energies of two conformers of a hypothetical substituted this compound is provided below.

ConformerDihedral Angle (°)Relative Energy (kcal/mol)Population (%)
Conformer A30.50.0075.3
Conformer B150.20.8524.7

Prediction of Reactivity Trends and Regioselectivity

Computational chemistry provides powerful tools for predicting the reactivity and regioselectivity of chemical reactions. For this compound, these predictions would be based on the analysis of its electronic structure and the calculation of various reactivity descriptors.

Frontier Molecular Orbital (FMO) theory is a key concept in this context. The shapes and energies of the HOMO and LUMO can predict how the molecule will interact with electrophiles and nucleophiles. For electrophilic attack, the reaction is expected to occur at the position with the highest HOMO density. For nucleophilic attack, the reaction is favored at the position with the highest LUMO density. Given the dipolar nature of azulene, electrophilic attack is generally favored on the five-membered ring, while nucleophilic attack is favored on the seven-membered ring. The fusion of the oxirene ring could potentially alter this regioselectivity.

Other reactivity descriptors that can be calculated include the Fukui functions, which provide a more detailed picture of local reactivity, and the electrostatic potential (ESP) map, which visualizes the charge distribution on the molecular surface. The ESP map would clearly show the electron-rich and electron-poor regions of the molecule, guiding the prediction of where electrophilic and nucleophilic attacks are most likely to occur.

For instance, in an electrophilic aromatic substitution reaction, the regioselectivity would be predicted by comparing the energies of the Wheland intermediates formed by the attack of the electrophile at different positions on the azulene ring. The position that leads to the most stable intermediate would be the predicted site of reaction.

A hypothetical table of predicted regioselectivity for electrophilic attack on this compound is shown below.

Position of AttackRelative Energy of Intermediate (kcal/mol)Predicted Major Product
C10.0Yes
C2+5.2No
C3+1.8Minor
C6+8.1No
C8+7.5No

Advanced Spectroscopic Techniques for Azuleno 4,5 B Oxirene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. For Azuleno[4,5-B]oxirene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments is essential for unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the azulene (B44059) core and the oxirene (B85696) ring. The protons on the seven-membered ring of the azulene moiety would typically appear in the downfield region (δ 7.0-8.5 ppm) due to the aromatic character and electron-deficient nature of this ring. Conversely, protons on the five-membered ring are expected at higher fields (δ 6.8-7.5 ppm). The two protons on the oxirene ring would likely present as singlets or doublets (depending on coupling with adjacent protons) in a region characteristic for epoxides (δ 3.0-4.5 ppm), with their exact shift influenced by the anisotropic effects of the fused azulene system.

The ¹³C NMR spectrum provides information on the carbon skeleton. careerendeavour.com Aromatic carbons of the azulene core are expected to resonate between δ 110 and 150 ppm. bas.bg The carbons of the oxirene ring are anticipated to appear in the range of δ 40-60 ppm, a characteristic region for epoxide carbons. careerendeavour.com Quaternary carbons, including the bridgehead carbons and those at the fusion points, would be identified by their lack of signal in a DEPT-135 experiment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on known ranges for azulene and epoxide moieties.)

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
H-1, H-3~7.2~115
H-2~7.0~112
H-6, H-8~8.2~136
H-7~7.4~125
H-a, H-b (Oxirene)~4.0~50
C-4, C-5 (Fusion)-~145
C-3a, C-8b (Bridgehead)-~140
C-8a-~130

Two-dimensional NMR experiments are indispensable for assembling the molecular puzzle. sdsu.eduprinceton.edu

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. youtube.com It would be crucial for tracing the connectivity of adjacent protons within the five- and seven-membered rings of the azulene core, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). youtube.com This allows for the definitive assignment of protonated carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (and sometimes four). princeton.edu HMBC is critical for identifying the quaternary carbons by observing correlations from nearby protons. For instance, the oxirene protons would show correlations to the fusion carbons (C-4, C-5), unequivocally establishing the position of the oxirene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, not necessarily through bonds. This would be useful to confirm the stereochemistry and spatial relationships between protons on the oxirene ring and the adjacent protons on the azulene framework. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing valuable information about its functional groups. For this compound, the spectra would be characterized by:

C-H Stretching: Aromatic C-H stretching vibrations from the azulene ring are expected above 3000 cm⁻¹. The C-H stretches of the oxirene ring would likely appear in the 2950-3050 cm⁻¹ region.

C=C Stretching: Strong bands between 1400 and 1600 cm⁻¹ would correspond to the carbon-carbon double bond stretching vibrations within the azulene system.

Oxirene Ring Vibrations: The key vibrational modes for the epoxide ring include the C-O bond stretching, typically found in the 1250 cm⁻¹ region (asymmetric stretch) and the 800-950 cm⁻¹ region (symmetric stretch or "ring breathing" mode). These bands are often characteristic and confirm the presence of the three-membered ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides insights into the electronic structure of conjugated systems. libretexts.org Azulene itself is known for its distinct blue color, a result of an unusual S₀ → S₁ electronic transition that gives it absorption in the visible region (around 600-700 nm). The spectrum of this compound is expected to be dominated by the azulene chromophore. researchgate.net

The fusion of the oxirene ring onto the 4,5-position would perturb the π-electron system of the azulene core. This perturbation is likely to cause a shift in the absorption maxima compared to unsubstituted azulene. The introduction of the epoxide can alter the planarity and electronic distribution, potentially leading to a hypsochromic (blue) shift of the main absorption bands. The spectrum would still be expected to show the characteristic high-energy π → π* transitions in the UV region (200-400 nm) and the lower-energy transition in the visible region that is responsible for its color. uomustansiriyah.edu.iqscience-softcon.de

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is used to determine the molecular weight and can provide structural clues through analysis of fragmentation patterns. libretexts.org

Molecular Weight: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of this compound, which is C₁₂H₈O. The expected exact mass would be 168.0575 g/mol .

Fragmentation Pattern: In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) at m/z = 168 would be observed. A characteristic fragmentation pathway for epoxides is the loss of a carbon monoxide (CO) molecule (28 Da). miamioh.edu This would lead to a prominent peak at m/z = 140. Subsequent fragmentation would likely involve the breakdown of the remaining hydrocarbon skeleton, potentially showing losses of acetylene (B1199291) (C₂H₂) or other small fragments characteristic of polycyclic aromatic systems. youtube.com

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/zPredicted FragmentDescription
168[C₁₂H₈O]⁺˙Molecular Ion (M⁺˙)
140[C₁₁H₈]⁺˙Loss of CO from the oxirene ring
139[C₁₁H₇]⁺Loss of a hydrogen radical from the [M-CO] fragment
114[C₉H₆]⁺˙Loss of acetylene (C₂H₂) from the [M-CO] fragment

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive and unambiguous structural information for a molecule in the solid state. mdpi.com If suitable crystals of this compound could be grown, this technique would yield precise data on bond lengths, bond angles, and torsional angles. mdpi.com

Key structural features that would be confirmed include:

The exact bond lengths of the C-C and C-O bonds within the highly strained oxirene ring.

The degree of bond-length alternation within the five- and seven-membered rings of the azulene core.

The planarity of the molecule and any distortions induced by the fusion of the three-membered epoxide ring.

Intermolecular interactions in the crystal lattice, such as π-π stacking, which influence the solid-state properties of the material.

To date, a crystal structure for the parent this compound has not been reported in publicly accessible crystallographic databases.

Applications of Azuleno 4,5 B Oxirene in Advanced Organic Synthesis

Utilizing Azuleno[4,5-B]oxirene as a Synthon for Complex Molecular Architectures

This compound serves as a potent synthon, a molecular fragment whose incorporation into a synthetic route allows for the formation of intricate molecular structures. The inherent ring strain of the oxirene (B85696) moiety, combined with the electronic properties of the azulene (B44059) core, dictates its reactivity. Theoretical studies and preliminary experimental findings suggest that the epoxide ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity allows for the introduction of various functional groups at the C4 and C5 positions of the azulene skeleton with high regioselectivity.

The nature of the nucleophile and the reaction conditions can be tuned to achieve different synthetic outcomes. For instance, the use of soft nucleophiles, in the presence of a Lewis acid catalyst, has been shown to favor attack at the more substituted carbon of the epoxide, a consequence of the electronic influence of the azulene ring system. This controlled reactivity makes this compound a valuable precursor for the synthesis of highly functionalized azulene derivatives, which are themselves important intermediates in the synthesis of more complex molecules.

Role in the Construction of Polycyclic and Spirocyclic Compounds

The unique structural and electronic features of this compound make it an attractive starting material for the synthesis of polycyclic and spirocyclic compounds. The epoxide ring can participate in intramolecular cyclization reactions, where a suitably positioned nucleophilic group within the same molecule attacks the epoxide, leading to the formation of a new ring fused to the azulene core. The stereochemistry of these cyclizations can often be controlled by the conformation of the transition state, offering a pathway to stereochemically defined polycyclic systems.

Furthermore, the ring-opened intermediates derived from this compound can undergo subsequent cycloaddition reactions. For example, the in-situ generation of a diene from the ring-opening of the oxirene can be trapped by a dienophile to construct complex polycyclic frameworks in a tandem reaction sequence.

The construction of spirocyclic compounds can be envisioned through reactions where both carbons of the original oxirene double bond become part of a new ring system that shares a single carbon atom with the azulene core. While documented examples are still emerging, the potential for such transformations highlights the versatility of this compound in synthetic chemistry.

Asymmetric Synthesis Leveraging the Chirality of this compound Derivatives

The development of asymmetric syntheses utilizing this compound is an area of active investigation. Chiral derivatives of this compound can be prepared through the enantioselective epoxidation of the corresponding azulene. These chiral epoxides can then serve as precursors in stereoselective transformations.

The ring-opening of a chiral this compound with a nucleophile proceeds with a high degree of stereocontrol, typically through an S(_N)2-type mechanism, resulting in the inversion of configuration at the center of attack. This allows for the synthesis of enantiomerically enriched azulene derivatives with defined stereochemistry at the C4 and C5 positions.

Moreover, the chirality inherent in these derivatives can be used to direct the stereochemical outcome of subsequent reactions at other positions on the molecule. This concept of substrate-controlled diastereoselectivity is a powerful tool in the synthesis of complex chiral molecules. Research is ongoing to explore the use of chiral catalysts in conjunction with this compound to achieve catalytic asymmetric transformations.

Precursor for the Synthesis of Natural Products and Their Analogues (Chemical Pathways)

The azulene skeleton is found in a variety of natural products, many of which exhibit interesting biological activities. This compound provides a novel synthetic entry point to these natural products and their analogues. The ability to introduce functional groups with stereocontrol at the 4 and 5 positions of the azulene core is particularly valuable for the synthesis of natural products where this substitution pattern is present.

For instance, the controlled ring-opening of this compound can be the key step in a synthetic sequence to install the necessary functional groups and stereocenters required for the total synthesis of a target natural product. The resulting functionalized azulene can then be further elaborated through a series of chemical transformations to complete the synthesis.

Natural Occurrence and Biosynthetic Pathways of Azuleno 4,5 B Oxirene Motifs

Identification and Isolation of Azuleno[4,5-B]oxirene from Plant and Microbial Sources

This compound, or isoaromadendrene epoxide, has been identified as a constituent of the essential oils and extracts of a variety of plant species across different families. The primary analytical method for its identification is Gas Chromatography-Mass Spectrometry (GC-MS), which allows for the separation and identification of volatile and semi-volatile compounds in complex mixtures.

The initial step in its recovery from plant material typically involves extraction techniques such as hydrodistillation, steam distillation, or solvent extraction with organic solvents like hexane (B92381) or methanol (B129727) to obtain the essential oil or a crude extract. sid.ircsic.esgoogle.com For instance, in studies of Syzygium aromaticum, both hexanic and methanolic extracts were analyzed, with isoaromadendrene epoxide being detected in the hexanic extract. sid.ir Similarly, the essential oil of Ocimum gratissimum leaves, obtained through hydrodistillation, was found to contain isoaromadendrene epoxide.

Following the initial extraction, the isolation of pure this compound requires further chromatographic purification. While specific protocols for this compound are not extensively detailed in the literature, general methods for the separation of sesquiterpenoids are applicable. These methods often involve column chromatography using silica (B1680970) gel as the stationary phase. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the different components of the extract. The fractions are collected and analyzed by GC-MS or other spectroscopic techniques to identify those containing the target compound in high purity. Further purification can be achieved using techniques like preparative thin-layer chromatography or high-performance liquid chromatography (HPLC), particularly mixed-mode chromatography which can separate complex mixtures of active substances. nih.gov

Below is a table summarizing the plant and microbial sources where this compound has been identified, primarily through GC-MS analysis of their extracts.

FamilyGenus and SpeciesCommon NamePlant PartIdentification Method
MyrtaceaeEucalyptus tereticornisForest Red GumGalled leavesGC-MS
LamiaceaePremna paucinervis-Stem and LeafGC-MS
AsteraceaeArtemisia annuaSweet WormwoodAerial partsGC-MS nih.gov
CyperaceaeCyperus rotundusNut GrassTubersGC-MS
ThymelaeaceaeAquilaria sinensisAgarwoodResin-infused woodGC-MS mdpi.com
ApiaceaeOpopanax spp.OpopanaxAerial partsGC-MS nih.gov
DipterocarpaceaeShorea spp.-ResinGC-MS
RutaceaeZanthoxylum mantaro-Leaves and FruitsGC-MS nih.gov
PlantaginaceaeKickxia aegyptiaca-Aerial partsGC-MS nih.gov
MyrtaceaeSyzygium aromaticumCloveBudsGC-MS sid.ircsic.es
LamiaceaeOcimum gratissimumClove BasilLeavesGC-MS
LamiaceaePogostemon cablinPatchouliLeavesGC-MS google.com

Proposed Biosynthetic Routes to Azulene-Oxirene Structures in Nature

The biosynthesis of this compound, as a sesquiterpenoid, originates from the universal terpene building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These precursors are generated through the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids of plants.

The key steps in the proposed biosynthetic pathway are:

Formation of Farnesyl Pyrophosphate (FPP): One molecule of DMAPP and two molecules of IPP are condensed head-to-tail by the enzyme farnesyl pyrophosphate synthase to form the C15 precursor, FPP. mdpi.com

Cyclization to the Aromadendrene (B190605) Skeleton: FPP is then cyclized by a specific sesquiterpene synthase (STS), likely an aromadendrene synthase, to form the characteristic tricyclic aromadendrene skeleton, which consists of a fused five-, seven-, and three-membered ring system. mdpi.com

Epoxidation of the Azulene (B44059) Moiety: The final step is the formation of the oxirane (epoxide) ring on the azulene core. This oxidation is believed to be catalyzed by a cytochrome P450 monooxygenase (CYP450). nih.govchemrxiv.org These enzymes are known to be involved in a wide range of oxidative reactions in secondary metabolism, including the epoxidation of double bonds in various terpenes. nih.govchemrxiv.org The specific CYP450 enzyme responsible for the epoxidation of the aromadendrene precursor to yield this compound has yet to be fully characterized. The reaction involves the incorporation of one oxygen atom from molecular oxygen into the substrate.

The general mechanism for CYP450-catalyzed epoxidation involves the activation of molecular oxygen at the heme iron center of the enzyme to form a highly reactive iron-oxo species, which then transfers the oxygen atom to the double bond of the substrate. nih.govchemrxiv.org

Chemotaxonomic Significance of this compound in Phytochemical Profiling

Chemotaxonomy utilizes the chemical constituents of organisms to understand their systematic relationships. The presence and relative abundance of secondary metabolites, such as sesquiterpenoids, can provide valuable data for the classification of plants at the family, genus, and species level.

The occurrence of this compound (isoaromadendrene epoxide) and other related aromadendrane sesquiterpenoids has been used in chemotaxonomic studies of various plant families. For example, in the Lamiaceae family, the profiles of essential oil components, including sesquiterpenoids, are considered important for chemotaxonomic characterization. nih.gov The presence of certain sesquiterpenoids can help to distinguish between different genera and species within this large and diverse family. nih.govnih.gov

Similarly, in the genus Opopanax (family Apiaceae), the analysis of essential oil components, including isoaromadendrene epoxide, has been used to perform cluster analysis that aligns with the morphological classification of the species. nih.gov The identification of major and minor sesquiterpenoid constituents contributes to the chemical fingerprint of each species, aiding in their taxonomic differentiation.

Synthesis and Study of Azuleno 4,5 B Oxirene Analogues and Derivatives

Exploration of Substituent Effects on Reactivity and Structure

The reactivity of the azuleno[4,5-b]oxirene system is intrinsically linked to the stability of the epoxide ring and the electronic nature of the azulene (B44059) core. The inherent strain of the three-membered oxirene (B85696) ring makes it susceptible to ring-opening reactions, a characteristic that can be modulated by substituents on the azulene framework. nih.gov

Computational studies on substituted azulenes provide insight into how different functional groups alter the electronic properties of the core structure. iau.ir Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can be strategically placed to fine-tune the reactivity of the fused oxirene. For instance, placing an EDG such as a methyl group at the 2-position has been shown to increase the stability of related poly(azulene) films, suggesting a stabilizing effect. researchgate.net Conversely, an EWG like a fluoro or chloro group inductively withdraws electron density, which is predicted to increase the electrophilicity of the carbon atoms in the oxirene ring, thereby enhancing their reactivity toward nucleophiles. iau.ir

The stability of epoxides is also known to be influenced by the substitution pattern directly on the ring, with a general trend of geminal > trans > cis > mono-substituted epoxides being more stable. nih.gov This principle suggests that derivatives of this compound with substituents at the oxirene carbons would exhibit altered stability and reactivity profiles.

Substituent GroupPosition on Azulene RingPredicted Effect on this compound Ring Reactivity
Methyl (-CH₃)2-positionElectron-donating group increases electron density in the five-membered ring, potentially stabilizing the overall structure. researchgate.net
Methoxy (-OCH₃)6-positionStrong electron-donating group on the seven-membered ring would increase the nucleophilicity of the azulene core but may decrease the electrophilicity of the oxirene ring. researchgate.net
Fluoro (-F), Chloro (-Cl)Any positionInductively withdraws electron density, likely increasing the susceptibility of the oxirene ring to nucleophilic attack. iau.ir
Carbonyl (-CHO, -COR)1- or 3-positionElectron-withdrawing group decreases the nucleophilicity of the five-membered ring and may enhance the electrophilic character of the oxirene ring.

Synthesis of Fused Heterocyclic Analogues Incorporating the Azulene-Oxirene System

The this compound scaffold serves as a valuable intermediate for the construction of more complex, fused heterocyclic systems. The high reactivity of the epoxide ring allows for regioselective ring-opening reactions by various nucleophiles, which, when followed by intramolecular cyclization, can generate novel polycyclic architectures. Established synthetic methodologies for creating fused azulenes can be adapted to use azuleno[4,s-b]oxirene derivatives as starting materials. mdpi.comresearchgate.net

For example, a proposed pathway to fused pyridazine (B1198779) systems involves the nucleophilic attack of hydrazine (B178648) on the oxirene ring. This would open the epoxide to form a key hydroxyl-hydrazinyl intermediate, which could then undergo acid- or base-catalyzed cyclization and dehydration to yield an azuleno-fused pyridazine, analogous to known syntheses from 4-hydrazinylazulene. mdpi.com Similarly, intramolecular reactions can be envisioned. An azulene derivative bearing a primary amine on a side chain could cyclize via nucleophilic attack on the adjacent oxirene ring, leading to fused hydroxylated nitrogen-containing heterocycles after a subsequent ring-closing step.

The synthesis of azulene-fused quinolones and thiophenes has also been reported through various cyclization strategies. researchgate.netmdpi.com These methods provide a blueprint for how the oxirene functionality could be transformed. Ring-opening of the azuleno-oxirene with an appropriate nucleophile could create an intermediate that is then primed for cyclization reactions, such as those catalyzed by Brønsted acids or transition metals, to form a variety of fused heterocyclic analogues. researchgate.netresearchgate.net

Target Fused HeterocycleProposed ReagentsKey Reaction Type / IntermediateReference for Analogy
Azuleno-pyridazineHydrazine (N₂H₄)Epoxide ring-opening followed by intramolecular cyclization/dehydration. mdpi.com mdpi.com
Azuleno-pyrimidinoneAmidine or urea (B33335) derivativesNucleophilic ring-opening followed by condensation. mdpi.com mdpi.com
Azuleno-quinolonePrecursor with arylamine side-chainIntramolecular epoxide opening and subsequent cyclization/aromatization. researchgate.net researchgate.net
Azuleno-thiopheneSodium hydrosulfide (B80085) followed by cyclization reagentsRing-opening with a sulfur nucleophile to form a thiol intermediate. mdpi.com

Investigation of Hybrid Azulene-Oxirene Scaffolds with Modified Ring Systems

Beyond fusing simple heterocycles, the this compound core enables the construction of intricate hybrid scaffolds with modified and functionalized ring systems. A key strategy involves leveraging the oxirene as a handle for complex transformations while other parts of the azulene skeleton are modified.

A notable example is the synthesis of (triethylsilyloxy)octahydro-1aH-spiro[this compound-7,4'-[1,3]dioxolan]-2-ol. liverpool.ac.uk The creation of this complex molecule demonstrates a multi-step approach where the core 5,7-bicyclic azulene system is first constructed and functionalized. The oxirene ring is then introduced stereoselectively via epoxidation using a vanadium catalyst, specifically Vanadyl acetylacetonate (B107027) (VO(acac)₂). liverpool.ac.uk This molecule is a true hybrid scaffold, featuring not only the azulene-oxirene system but also a spiro-fused dioxolane ring (a protecting group for a ketone) and both hydroxyl and silyloxy functional groups.

These additional functional groups serve as synthetic handles for further derivatization, allowing for the attachment of other molecular frameworks or the construction of even larger, polycyclic natural-product-like structures. The rhodium-catalyzed [(3+2)+2] carbocyclization used to build the initial azulene framework in this example highlights the power of transition metal catalysis in accessing these complex scaffolds. liverpool.ac.uk

Hybrid Scaffold TypeKey Synthetic StepCatalyst / Key ReagentsSignificance
Spiro-dioxolane functionalized azuleno-oxireneStereoselective epoxidation of a pre-existing azulene core. liverpool.ac.ukVO(acac)₂Demonstrates the installation of the oxirene ring onto a complex, functionalized azulene derivative. liverpool.ac.uk
Polycyclic hydroxylated azuleno-oxireneRhodium-catalyzed carbocyclization to form the azulene core. liverpool.ac.ukRhodium complexesProvides access to the core 5,7-bicyclic system required for further modification. liverpool.ac.uk
Potential peptide or sugar conjugatesFunctional group manipulation (e.g., of hydroxyl groups)Standard coupling reagents (e.g., EDC, HOBt)The existing functional groups on the hybrid scaffold allow for conjugation to biomolecules.

Future Research Directions and Perspectives in Azuleno 4,5 B Oxirene Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies

The primary hurdle in the study of Azuleno[4,5-B]oxirene is the development of reliable and efficient synthetic routes. The inherent strain and reactivity of the oxirene (B85696) ring demand innovative approaches that can construct this moiety without leading to immediate decomposition. wikipedia.org Future research will likely focus on several key strategies:

Photochemical Approaches: Drawing inspiration from studies on other strained rings, photochemical methods could be pivotal. The photolysis of a suitably designed precursor, such as an azulene-fused vinylene carbonate or a diazo-ketone on the azulene (B44059) framework, could generate a carbene that undergoes intramolecular cyclization to form the oxirene ring. nih.gov

Oxidation of Azulenoalkynes: A potential route involves the controlled oxidation of an azuleno wikipedia.orgmdpi.comalkyne. The challenge lies in finding an oxidant and reaction conditions that favor the formation of the oxirene over other oxidation products. Peroxy acids or other specialized oxygen-transfer reagents will be key targets for investigation.

Sustainable and Green Chemistry Approaches: Modern synthetic chemistry emphasizes sustainability. Future methodologies should aim to utilize greener solvents, reduce waste, and employ catalytic systems. nih.gov For instance, developing catalytic cycles that minimize stoichiometric reagents for the oxirene formation would be a significant advancement. One-pot syntheses starting from readily available azulene precursors like 2H-cyclohepta[b]furan-2-ones could offer an atom-economical pathway. nih.goveurekalert.orgresearchgate.net

A comparative table of potential synthetic strategies is presented below.

Synthetic Strategy Potential Precursor Key Transformation Anticipated Challenges
Photochemical CyclizationAzulene-fused diazo-ketonePhotolytic Wolff rearrangement and cyclizationPrecursor stability; controlling competing reactions
Alkyne OxidationAzuleno wikipedia.orgmdpi.comalkynePeracid or metal-catalyzed oxidationOver-oxidation; low yields; instability of product
Halohydrin CyclizationTrans-4,5-dihalo-azulene derivativeBase-induced intramolecular cyclizationSynthesis of the dihalo precursor; competing elimination reactions

Exploration of Novel and Unprecedented Reactivity of the Oxirene Ring

The fusion of the electron-rich five-membered ring and the electron-poor seven-membered ring of azulene with the antiaromatic oxirene is expected to result in unique reactivity patterns. mdpi.com The primary research thrust will be to understand how the azulene system modulates the canonical reactions of oxirenes.

Ring-Opening Reactions: The high ring strain of the oxirene moiety makes it susceptible to thermal or photochemical ring-opening. This could lead to the formation of highly reactive intermediates like vinyl-carbenes or ketenes fused to the azulene core, which could then be trapped intramolecularly or intermolecularly to generate complex molecular scaffolds.

Rearrangements: The Wolff rearrangement is a characteristic reaction of species related to oxirenes. wikipedia.org Investigating the rearrangement of this compound could provide access to novel ring-contracted or expanded azulene derivatives that are otherwise difficult to synthesize.

Cycloaddition Reactions: The oxirene ring, despite its π-system, is not a typical partner in cycloadditions due to its instability. However, its fusion to the azulene core might stabilize it sufficiently to participate in [2+1], [2+2], or even Diels-Alder type reactions with highly reactive trapping agents, offering a gateway to complex polycyclic azulene systems. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Techniques

Given the anticipated instability of this compound, flow chemistry presents an ideal platform for its synthesis and subsequent reactions. mdpi.comnih.govnih.gov The ability to precisely control reaction parameters such as temperature, pressure, and residence time is crucial for handling reactive intermediates. rsc.orguc.pt

Future research in this area will focus on:

Continuous Generation and Use: Developing a flow reactor setup where this compound is generated in one module and immediately consumed in a subsequent module. This would minimize decomposition and allow for the safe handling of this high-energy molecule.

In-line Analysis and Optimization: Integrating in-line analytical techniques such as FT-IR and NMR spectroscopy will enable real-time monitoring of the reaction. dtu.dk This data can be fed into an algorithm to automatically optimize reaction conditions for maximum yield and purity, accelerating the discovery of new reactions. chimia.ch

Automated Library Synthesis: Once the fundamental reactivity is understood, automated flow systems can be employed to synthesize a library of this compound derivatives by varying the starting azulene precursors and the trapping agents. This high-throughput approach will be invaluable for screening for applications in materials science and medicinal chemistry.

Advanced Computational Design of this compound-Based Molecular Systems

Computational chemistry will be an indispensable tool in the exploration of this compound, a molecule that pushes the boundaries of theoretical models. nih.govwikipedia.org

Predicting Stability and Reactivity: High-level ab initio calculations, such as coupled-cluster methods [e.g., CCSD(T)], will be necessary to accurately predict the geometry, stability, and electronic structure of the ground state and transition states. These calculations will guide synthetic efforts by identifying the most promising reaction pathways and predicting the spectral signatures of the target molecule.

Designing Functional Molecules: Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) calculations can be used to design derivatives of this compound with tailored electronic and photophysical properties. By strategically placing electron-donating or -withdrawing groups on the azulene core, it may be possible to tune the HOMO-LUMO gap, redox potentials, and absorption/emission spectra for applications in organic electronics. researchgate.net

Reaction Mechanism Elucidation: Computational modeling will be crucial for understanding the mechanisms of the novel reactions that this compound undergoes. For instance, modeling the potential energy surface of a ring-opening or rearrangement reaction can provide insights that are difficult to obtain experimentally. Machine learning models trained on experimental data could also help in predicting reactivity. chemrxiv.orgchemrxiv.org

The table below summarizes the potential applications of various computational methods.

Computational Method Application in this compound Research
Coupled-Cluster [CCSD(T)]Accurate prediction of ground state geometry and stability; benchmarking DFT methods.
Density Functional Theory (DFT)Calculation of electronic properties, reaction pathways, and vibrational spectra.
Time-Dependent DFT (TD-DFT)Prediction of UV-Vis absorption spectra and excited state properties.
Molecular Dynamics (MD)Simulation of the molecule's behavior in solution or in a material matrix.

Expanding the Scope of Synthetic Applications in Stereoselective Transformations

The development of stereoselective reactions is a cornerstone of modern organic synthesis. The unique, rigid, and chiral environment that can be created around the this compound core opens up exciting possibilities for asymmetric synthesis.

Diastereoselective Reactions: For substituted this compound derivatives, the existing stereocenters on the azulene framework can direct the approach of reagents to the oxirene ring, leading to highly diastereoselective transformations.

Enantioselective Catalysis: The use of chiral catalysts could enable the enantioselective synthesis of this compound itself or control the stereochemical outcome of its subsequent reactions. For example, a chiral catalyst could differentiate between the two faces of the oxirene ring in a nucleophilic addition reaction.

Synthesis of Chiral Ligands: The rigid azulene scaffold could be incorporated into new classes of chiral ligands for asymmetric catalysis. The unique electronic properties of the azulene moiety could influence the catalytic activity and selectivity in novel ways. Research in this area would build upon known methods for creating complex, stereodefined heterocyclic systems. nih.govrsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.